4-(5-Bromo-2-methoxyphenyl)-4-oxobutanoic acid

Description

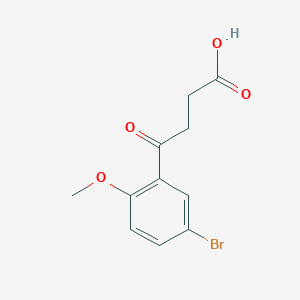

4-(5-Bromo-2-methoxyphenyl)-4-oxobutanoic acid is a substituted butanoic acid derivative featuring a phenyl ring with a bromine atom at position 5 and a methoxy group at position 2.

Properties

IUPAC Name |

4-(5-bromo-2-methoxyphenyl)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO4/c1-16-10-4-2-7(12)6-8(10)9(13)3-5-11(14)15/h2,4,6H,3,5H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBMLZSXCPZIHEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)C(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromo-2-methoxyphenyl)-4-oxobutanoic acid typically involves multiple steps. One common method starts with the acetylation of o-methoxyphenol using acetic anhydride to protect the phenolic hydroxyl group. This is followed by bromination using bromine in the presence of iron powder as a catalyst. Finally, deacetylation is performed to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromo-2-methoxyphenyl)-4-oxobutanoic acid can undergo several types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 5-bromo-2-methoxybenzoic acid, while reduction of the carbonyl group can produce 4-(5-bromo-2-methoxyphenyl)butanol.

Scientific Research Applications

4-(5-Bromo-2-methoxyphenyl)-4-oxobutanoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(5-Bromo-2-methoxyphenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets. The bromine atom and methoxy group can participate in various binding interactions, while the carbonyl group can form hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Electronic Effects

- Substituent Position : Bromine at position 5 (target compound) vs. 3 or 4 (e.g., CAS 1283572-13-3) alters electronic distribution on the phenyl ring. The 2-methoxy group in the target compound may direct electrophilic substitution reactions differently compared to 4-methoxy analogs .

- Aromatic Systems : Replacing phenyl with naphthyl () or pyridinyl () modifies π-π stacking and electronic properties. The naphthyl derivative’s higher melting point (174°C) reflects increased molecular rigidity .

Physicochemical Properties

- Acidity : The pKa of the carboxylic acid group is influenced by adjacent substituents. For example, electron-withdrawing groups (e.g., Br) lower pKa, increasing acidity. The target compound’s estimated pKa (~4.5) aligns with analogs like the naphthyl derivative (pKa 4.53) .

- Solubility : Bulky substituents (e.g., naphthyl, butoxy) reduce aqueous solubility, while polar groups (e.g., pyridinyl NH) enhance it .

Biological Activity

4-(5-Bromo-2-methoxyphenyl)-4-oxobutanoic acid is an organic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and implications for medicinal chemistry, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : C₁₁H₁₁BrO₄

- Molecular Weight : Approximately 287.11 g/mol

- Functional Groups : Contains a bromine atom, a methoxy group, and a carbonyl group attached to a butanoic acid moiety.

These structural components suggest that the compound may exhibit significant reactivity and biological activity, particularly in neuroprotection and anti-inflammatory contexts.

Preliminary Studies

Initial research indicates that this compound may interact with various biomolecules, potentially modulating their activity. The presence of the bromine atom enhances its reactivity in nucleophilic substitution reactions, while the methoxy group may improve solubility and bioavailability.

Potential Activities :

- Neuroprotective Effects : Similar compounds have demonstrated neuroprotective properties, suggesting that this compound may have therapeutic applications in neurological disorders.

- Anti-inflammatory Properties : Its structural analogs are known for their anti-inflammatory effects, indicating a possible pathway for therapeutic use in inflammatory diseases.

The proposed mechanism of action involves interactions with specific molecular targets. The carbonyl and methoxy groups may facilitate binding to proteins or enzymes, modulating their activity through hydrogen bonding or hydrophobic interactions. Future studies are needed to elucidate specific binding affinities and mechanisms at the molecular level.

In Vitro Studies

Research has explored the compound's activity using various in vitro assays. For instance, docking studies indicate that it may act as a noncompetitive inhibitor of certain enzymes involved in cellular signaling pathways. This was evidenced by significant inhibition observed at concentrations as low as 250 μM .

| Study | Compound | IC50 (μM) | Notes |

|---|---|---|---|

| 1 | This compound | <250 | Noncompetitive inhibitor |

| 2 | Structural analogs | Various | Neuroprotective effects noted |

Antioxidant Activity

In addition to its potential as an anti-inflammatory agent, preliminary antioxidant assays have shown that the compound exhibits free radical scavenging ability. This property is crucial for mitigating oxidative stress-related cellular damage .

Synthesis and Applications

The synthesis of this compound typically involves multiple steps:

- Acetylation Protection : Protecting the phenolic hydroxyl group.

- Bromination : Introducing the bromine atom under catalysis.

- Deacetylation : Finalizing the structure by removing protective groups.

This synthetic pathway allows for optimization to achieve higher yields and purity levels, making it suitable for further pharmacological studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.